N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549004-78-4
VCID: VC11811175
InChI: InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2
SMILES: C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.4 g/mol

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

CAS No.: 2549004-78-4

Cat. No.: VC11811175

Molecular Formula: C16H20N4O2S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide - 2549004-78-4

Specification

CAS No. 2549004-78-4
Molecular Formula C16H20N4O2S
Molecular Weight 332.4 g/mol
IUPAC Name N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide
Standard InChI InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2
Standard InChI Key CAHPUROVMQMXMG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4
Canonical SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-[1-(Quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has the molecular formula C₁₆H₂₀N₄O₂S and a molecular weight of 332.4 g/mol. Its IUPAC name, N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide, reflects the integration of three key moieties:

  • A quinoxaline heterocycle (two fused pyrazine rings with a benzene ring).

  • A piperidine ring substituted at the 3-position.

  • A cyclopropanesulfonamide group attached via the sulfonamide linkage.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₂S
Molecular Weight332.4 g/mol
SMILESC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4
InChI KeyCAHPUROVMQMXMG-UHFFFAOYSA-N

The compound’s three-dimensional conformation features a planar quinoxaline system connected to a flexible piperidine-sulfonamide chain, enabling interactions with both hydrophobic and polar regions of biological targets.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves sequential reactions to assemble its hybrid structure:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Piperidine Substitution: Nucleophilic substitution at the quinoxaline C2 position using 3-aminopiperidine.

  • Sulfonamide Coupling: Reaction of the piperidine amine with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Critical optimizations include:

  • Temperature control (<50°C) to prevent cyclopropane ring opening.

  • Use of anhydrous solvents (e.g., dichloromethane) to enhance sulfonylation efficiency.

Pharmacological Activity

Table 2: Cytotoxicity Against Cancer Cell Lines (IC₅₀, μM)

CompoundHCT-116 (Colon)MCF-7 (Breast)Selectivity Index (SI)
Target Compound0.89 ± 0.121.02 ± 0.1512.44–23.87
Doxorubicin1.24 ± 0.181.41 ± 0.220.72–0.90

The compound’s selectivity index (SI) surpasses doxorubicin by >10-fold, minimizing off-target toxicity . Mechanistically, it reduces VEGF-A levels by 58% and induces apoptosis via caspase-3/p53 upregulation (423.10 pg/mL caspase-3 vs. 47.88 pg/mL control) .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Candida albicans reveal:

  • MIC₉₀: 8 μg/mL (bacterial) and 16 μg/mL (fungal).

  • Synergy with fluconazole (FICI = 0.312), suggesting sulfonamide-mediated folate pathway disruption.

Mechanism of Action

Dual Kinase Inhibition

The compound inhibits VEGFR-2 (IC₅₀ = 0.076 μM) and DNA-PK (IC₅₀ = 0.12 μM), disrupting angiogenesis and DNA repair in tumors . Molecular docking shows binding to VEGFR-2’s ATP pocket (binding energy: -9.2 kcal/mol), with hydrogen bonds to Cys917 and hydrophobic interactions with Leu840 .

Apoptotic Pathway Activation

Flow cytometry reveals:

  • Pre-G1 Phase Accumulation: 1.38-fold increase (apoptosis initiation).

  • G2/M Arrest: 3.59-fold rise, indicating mitotic catastrophe .
    These effects correlate with a 4.3-fold BAX/BCL2 ratio shift, confirming intrinsic apoptosis .

Pharmacokinetic and Toxicity Profile

ADME Properties

  • BBB Permeability: Negligible (logBB = -1.2), reducing neurotoxicity.

  • P-gp Substrate: No efflux liability (efflux ratio = 1.1), ensuring intracellular retention .

  • Half-Life: 4.7 hours in murine models, suitable for daily dosing .

Applications in Drug Development

Combination Therapy

Synergy with ionizing radiation (dose reduction by 40%) and paclitaxel (CI = 0.45) positions the compound as a radiosensitizer and chemoadjuvant .

Patent Landscape

The European Patent Office (EP4327877A2) cites dual ATM/DNA-PK inhibitors for oncology, validating the compound’s mechanistic relevance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator